molecular formula C13H17N3O5 B5831805 4-[(4-hydroxy-3-methoxy-5-nitrophenyl)methyl]piperazine-1-carbaldehyde

4-[(4-hydroxy-3-methoxy-5-nitrophenyl)methyl]piperazine-1-carbaldehyde

Cat. No.: B5831805
M. Wt: 295.29 g/mol
InChI Key: KQSQWBABNSGIRG-UHFFFAOYSA-N
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Description

4-[(4-hydroxy-3-methoxy-5-nitrophenyl)methyl]piperazine-1-carbaldehyde is an organic compound characterized by the presence of a piperazine ring substituted with a hydroxy, methoxy, and nitro group on a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-hydroxy-3-methoxy-5-nitrophenyl)methyl]piperazine-1-carbaldehyde typically involves multi-step organic reactions. One common method includes the nitration of 4-hydroxy-3-methoxybenzaldehyde followed by the introduction of the piperazine moiety through a nucleophilic substitution reaction. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and subsequent functionalization steps. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Industrial methods also emphasize the importance of safety measures and waste management due to the hazardous nature of some reagents used.

Chemical Reactions Analysis

Types of Reactions

4-[(4-hydroxy-3-methoxy-5-nitrophenyl)methyl]piperazine-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride, NaH) are used for substitution reactions.

Major Products

    Oxidation: 4-[(4-hydroxy-3-methoxy-5-nitrophenyl)methyl]piperazine-1-carboxylic acid.

    Reduction: 4-[(4-hydroxy-3-methoxy-5-aminophenyl)methyl]piperazine-1-carbaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(4-hydroxy-3-methoxy-5-nitrophenyl)methyl]piperazine-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-[(4-hydroxy-3-methoxy-5-nitrophenyl)methyl]piperazine-1-carbaldehyde involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. These interactions can modulate biochemical pathways and exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-3-methoxy-5-nitrobenzoic acid: Similar structure but lacks the piperazine and aldehyde groups.

    4-hydroxy-3-methoxybenzaldehyde: Similar structure but lacks the nitro and piperazine groups.

    4-nitrobenzaldehyde: Similar structure but lacks the hydroxy, methoxy, and piperazine groups.

Uniqueness

4-[(4-hydroxy-3-methoxy-5-nitrophenyl)methyl]piperazine-1-carbaldehyde is unique due to the combination of functional groups that confer distinct chemical reactivity and biological activity. The presence of the piperazine ring enhances its potential as a pharmacophore, while the nitro and aldehyde groups provide sites for further chemical modification and interaction with biological targets.

Properties

IUPAC Name

4-[(4-hydroxy-3-methoxy-5-nitrophenyl)methyl]piperazine-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O5/c1-21-12-7-10(6-11(13(12)18)16(19)20)8-14-2-4-15(9-17)5-3-14/h6-7,9,18H,2-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQSQWBABNSGIRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])CN2CCN(CC2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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